molecular formula C12H18ClN3O B1524967 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233952-95-8

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride

Cat. No. B1524967
CAS RN: 1233952-95-8
M. Wt: 255.74 g/mol
InChI Key: ODFHMUFOYVLRGY-UHFFFAOYSA-N
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Description

“1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is a chemical compound with the CAS Number: 61220-48-2 . It has a molecular weight of 219.29 . The IUPAC name for this compound is N-phenyl-N’-(4-piperidinyl)urea . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is 1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” is a powder that is stored at room temperature . It has a melting point of 172-175 degrees Celsius .

Scientific Research Applications

Drug Designing

Piperidine derivatives, including “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Development of Protein Degraders

This compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs (Proteolysis Targeting Chimeras) . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . The specific anticancer applications of “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could be an area of future research.

Antiviral Applications

Piperidine derivatives are also used as antiviral agents . Further research could explore the potential antiviral applications of “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride”.

Antimicrobial and Antifungal Applications

Piperidine derivatives have extensive therapeutic uses available in many therapeutic categories such as antibacterial and antifungal . “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could potentially be used in these applications.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are used as analgesic and anti-inflammatory agents . “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could potentially be used in these applications.

Antipsychotic Applications

Piperidine derivatives are used as antipsychotic agents . “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could potentially be used in these applications.

Anticoagulant Applications

Piperidine derivatives are used as anticoagulant agents . “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” could potentially be used in these applications.

Safety And Hazards

The safety information for “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, including “1-Phenyl-3-(piperidin-4-yl)urea hydrochloride”, are pivotal in the production of drugs . They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-phenyl-3-piperidin-4-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFHMUFOYVLRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(piperidin-4-yl)urea hydrochloride

CAS RN

1233952-95-8
Record name Urea, N-phenyl-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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